

Cefovecin's activity against specific pathogens like *Staphylococcus pseudintermedius*

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Cefovecin's Activity Against *Staphylococcus pseudintermedius*: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial activity of **Cefovecin** against *Staphylococcus pseudintermedius*, a primary pathogen in canine pyoderma and other infections. The document synthesizes quantitative data from various studies, details the experimental protocols used for susceptibility testing, and illustrates the underlying mechanism of action.

Introduction to Cefovecin and *Staphylococcus pseudintermedius*

Staphylococcus pseudintermedius is a coagulase-positive bacterium and a common commensal on the skin and mucosal surfaces of dogs. However, it is also a significant opportunistic pathogen, frequently implicated in skin and soft tissue infections (SSTI), such as pyoderma, as well as urinary tract infections (UTI).^{[1][2]} The emergence of methicillin-resistant *S. pseudintermedius* (MRSP) has complicated treatment, making the selection of appropriate antimicrobial agents critical.

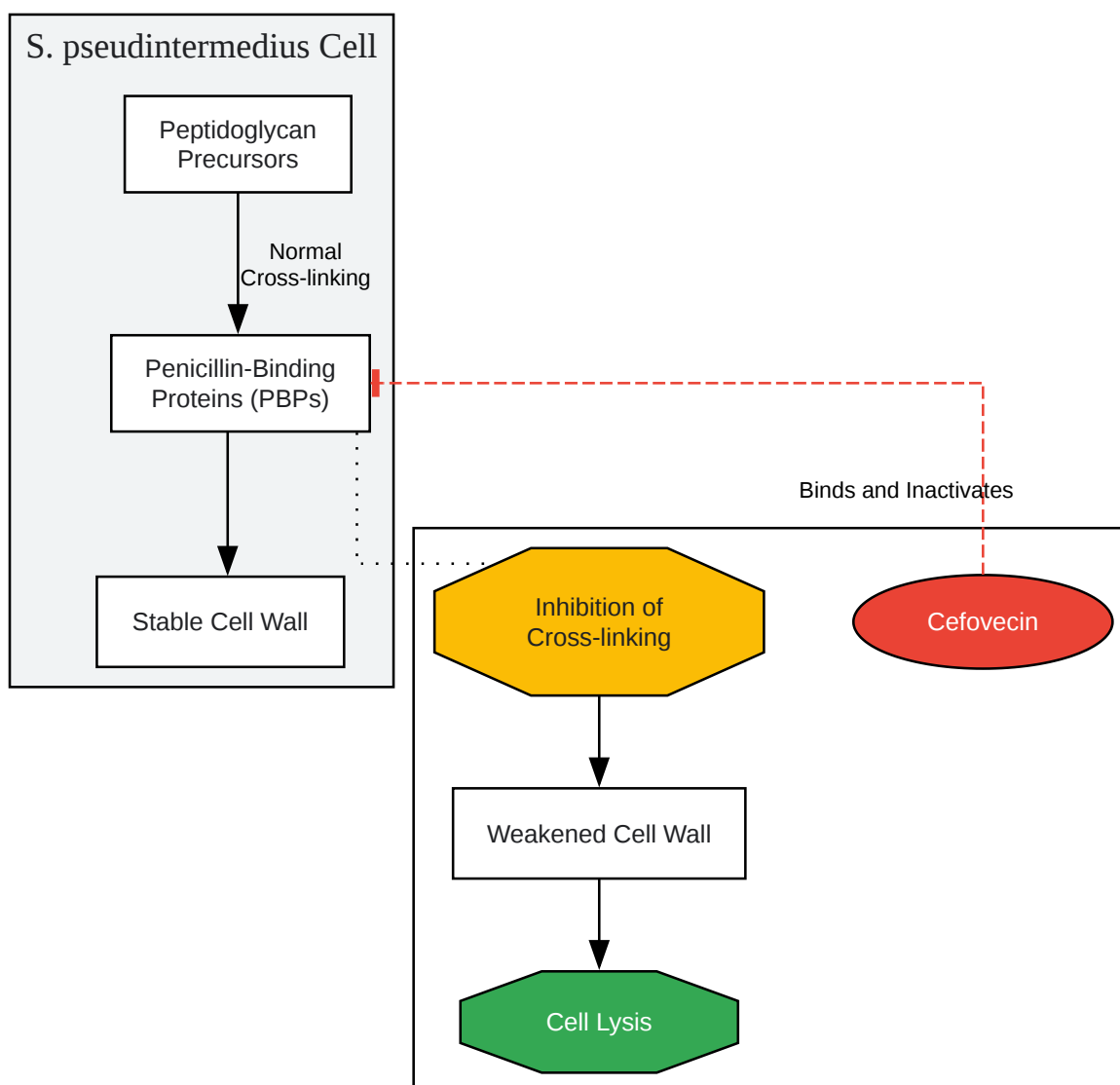
Cefovecin is a third-generation cephalosporin antibiotic administered by subcutaneous injection, marketed under the trade name Convenia.^[3] Its long half-life in dogs (approximately

5.5 days) and cats (approximately 6.9 days) allows for a prolonged dosing interval, which can be advantageous for owner compliance.[2][3][4]

Mechanism of Action

As a β -lactam antibiotic, **Cefovecin** exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The process involves the following key steps:

- Binding to Penicillin-Binding Proteins (PBPs): **Cefovecin** binds to and inactivates PBPs, which are enzymes located on the inner membrane of the bacterial cell wall.[3][5]
- Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final stages of assembling the bacterial cell wall, specifically for cross-linking peptidoglycan chains.[5]
- Cell Wall Destabilization: By inactivating PBPs, **Cefovecin** disrupts this cross-linking process, leading to a weakened and unstable cell wall.[5]
- Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.



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Mechanism of action for **Cefovecin** against bacteria.

Quantitative In Vitro Activity

The in vitro efficacy of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are key indicators of an antibiotic's potency against a bacterial population.

MIC Distribution for Cefovecin against *S. pseudintermedius*

Multiple studies have evaluated the MIC of **Cefovecin** against clinical isolates of *S. pseudintermedius*. The data consistently demonstrates potent activity against methicillin-susceptible strains.

Study	Number of Isolates	Isolate Type	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Westermeyer et al. (2010) [6][7][8]	75	Methicillin-Susceptible	0.06 - 2	0.12	0.12
Stegemann et al. (2006) [1][9]	501	<i>S. pseudintermedius</i> group	Not Specified	Not Specified	0.25

Comparative MIC Data for Cephalosporins

A comparative analysis highlights **Cefovecin**'s high potency relative to other cephalosporins used in veterinary medicine against methicillin-susceptible *S. pseudintermedius*.

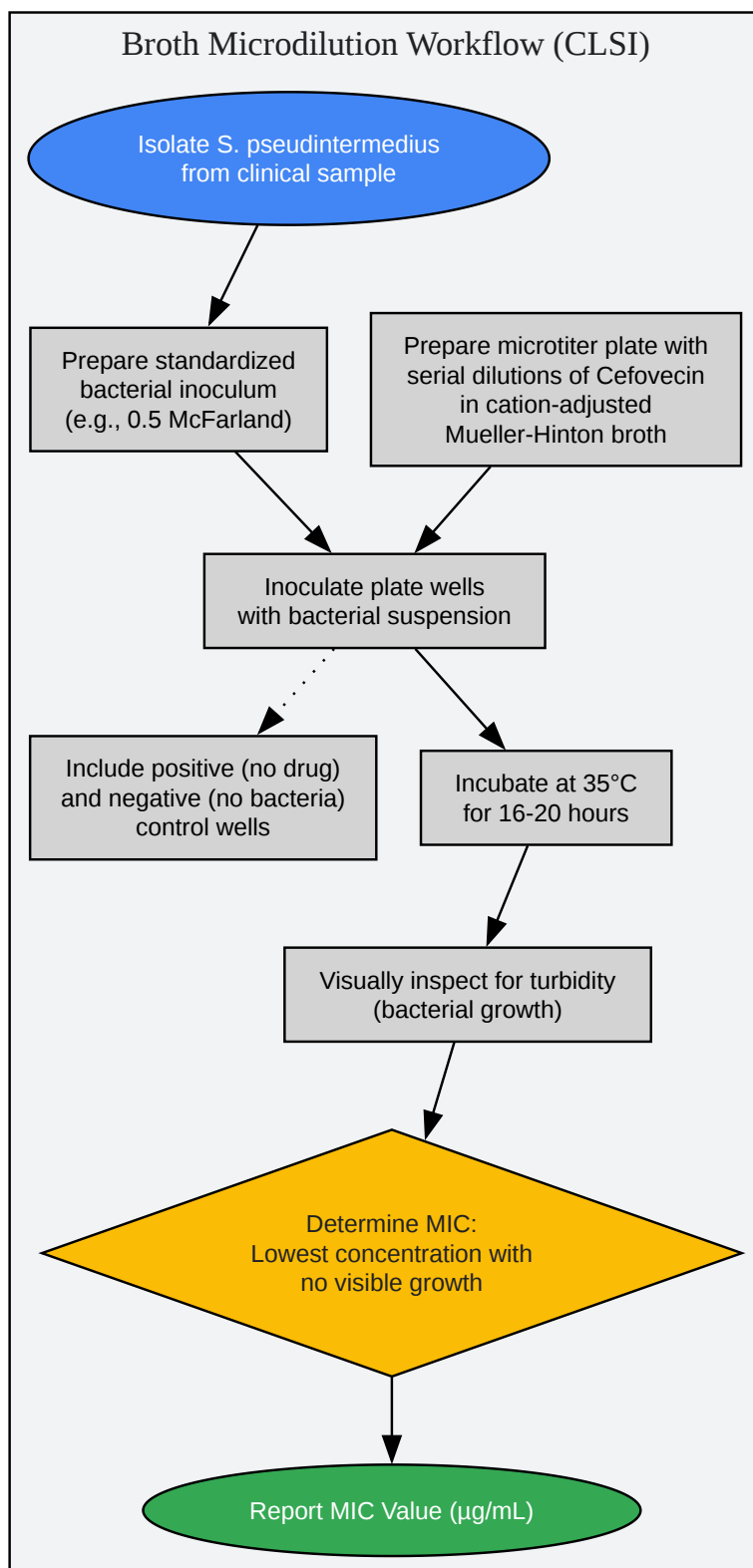
Cephalosporin	MIC ₉₀ (µg/mL)
Cefovecin	0.12
Cefazolin	0.12
Cephalothin	0.12
Ceftiofur	0.25
Cefoxitin	0.25
Cefpodoxime	0.5
Cefaclor	1
Cefadroxil	1
Cephalexin	2
Cefixime	2
Data sourced from Westermeyer et al. (2010)[6] [7][8]	

Experimental Protocols for Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is performed according to standardized methods to ensure reproducible and accurate results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these procedures.[1][10]

Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent. The process, as outlined in CLSI documents M31-A2 and M11, involves serial dilutions of the antibiotic in a liquid growth medium.[1]



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Workflow for MIC determination via broth microdilution.

Methodology Steps:

- **Isolate Preparation:** A pure culture of *S. pseudintermedius* is obtained from a clinical sample.
- **Inoculum Standardization:** A suspension of the bacteria is prepared and its density is standardized, typically to a 0.5 McFarland turbidity standard.
- **Drug Dilution:** **Cefovecin** is serially diluted across the wells of a microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton).
- **Inoculation:** Each well is inoculated with the standardized bacterial suspension.
- **Incubation:** The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).[\[11\]](#)
- **MIC Determination:** After incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of **Cefovecin** in a well with no growth.

Disk Diffusion Method

The disk diffusion (Kirby-Bauer) test is another common method. A paper disk impregnated with a standard amount of **Cefovecin** is placed on an agar plate swabbed with the bacterial isolate. The plate is incubated, and the diameter of the zone of inhibition (where bacterial growth is prevented) around the disk is measured. This diameter correlates with the MIC and is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI breakpoints. Studies have shown a significant linear correlation between the zone of inhibition diameter and the MIC for **Cefovecin**.[\[12\]](#)

Resistance to Cefovecin

Resistance to β -lactam antibiotics, including cephalosporins, in *Staphylococcus* species is primarily mediated by the acquisition of the *mecA* gene. This gene encodes for an altered penicillin-binding protein (PBP2a) that has a low affinity for β -lactam antibiotics. Consequently, cell wall synthesis can continue even in the presence of the drug. Strains carrying the *mecA* gene are termed methicillin-resistant (e.g., MRSP).[\[13\]](#)

While **Cefovecin** is effective against many *S. pseudintermedius* isolates, resistance has been reported, particularly in MRSP strains.[\[9\]](#)[\[13\]](#) The **cefovecin** disk-diffusion test can be a

valuable tool for predicting the presence of the *mecA* gene and, consequently, the clinical efficacy of **Cefovecin** therapy.[12] According to CLSI standards, if an isolate is determined to be oxacillin-resistant (a surrogate for methicillin resistance), it should be reported as resistant to all β -lactam agents, including **Cefovecin**, regardless of the in vitro test result.[14]

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References

- 1. Antimicrobial Activity and Spectrum of Cefovecin, a New Extended- Spectrum Cephalosporin, against Pathogens Collected from Dogs and Cats in Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. Cefovecin - Wikipedia [en.wikipedia.org]
- 4. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Cefovecin | C₁₇H₁₉N₅O₆S₂ | CID 6336480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. In vitro comparison of Staphylococcus pseudintermedius susceptibility to common cephalosporins used in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. fda.gov [fda.gov]
- 11. Antimicrobial susceptibility of Staphylococcus pseudintermedius colonizing healthy dogs in Saskatoon, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Usefulness of cefovecin disk-diffusion test for predicting *mecA* gene-containing strains of Staphylococcus pseudintermedius and clinical efficacy of cefovecin in dogs with superficial pyoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veterinaryworld.org [veterinaryworld.org]

- 14. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]
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